molecular formula C19H17N3O3 B2537114 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 370873-32-8

1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2537114
CAS RN: 370873-32-8
M. Wt: 335.363
InChI Key: GVOZINYXXUMPOO-UHFFFAOYSA-N
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Description

The compound “1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide” belongs to the class of quinolones, which are bicyclic compounds containing a 2-quinolone moiety . Quinolones are known for their pharmaceutical and biological activities .


Molecular Structure Analysis

The compound contains several functional groups, including an allyl group, a hydroxy group, a carboxamide group, and a methylpyridinyl group. These groups can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 4-hydroxy-2-quinolones are known to undergo various reactions, including the formation of pyranoquinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Quinolones generally have good stability and are often crystalline solids at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that can serve as a precursor or intermediate in the synthesis of various chemical structures. For instance, Ukrainets et al. (2011) explored the bromination reactions of similar quinoline derivatives, demonstrating the potential for producing oxazolo[3,2-a]-quinolines through halocyclization, a process that could be relevant for the compound due to its structural similarities (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011). This study highlights the compound's utility in chemical synthesis and the exploration of its chemical behavior under different conditions.

Potential in Drug Development

The structure of 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide suggests its potential relevance in drug development, particularly due to the presence of the quinoline core, a scaffold present in many pharmacologically active compounds. Though direct research on this specific compound's applications in drug development is scarce, studies on related quinoline derivatives provide insights. For instance, the synthesis and evaluation of quinoline derivatives for their antimicrobial properties (Desai, Dodiya, & Shihora, 2011) indicate the broader potential of quinoline-based compounds in therapeutic contexts (Desai, Dodiya, & Shihora, 2011).

Molecular Structure and Functional Group Reactivity

The molecular structure of 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, featuring a mix of functional groups, offers a variety of chemical reactivities. For example, Ukrainets et al. (2009) conducted studies on related compounds, emphasizing the synthesis strategies and structural elucidation through X-ray analysis, which might be applicable for understanding and manipulating the compound (Ukrainets, Red’kin, Sidorenko, & Turov, 2009). This aspect is crucial for developing new chemical entities with potential application in medicinal chemistry.

Future Directions

The future research directions could involve studying the biological activity of this compound, its potential uses in medicine, and developing more efficient synthesis methods .

properties

IUPAC Name

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-11-22-14-9-5-4-8-13(14)17(23)16(19(22)25)18(24)21-15-10-6-7-12(2)20-15/h3-10,23H,1,11H2,2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOZINYXXUMPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

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